

## Statistical Analysis of OmniCure Treatment Effects in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the treatment effects of OmniCure, a novel tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer (NSCLC). The performance of OmniCure is compared with a standard-of-care therapy and a placebo control group. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a thorough understanding of OmniCure's therapeutic potential.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from a Phase III randomized controlled trial involving 300 patients with advanced NSCLC.

Table 1: Patient Demographics and Baseline Characteristics



| Characteristic                                   | OmniCure (n=100) | Standard of Care<br>(n=100) | Placebo (n=100) |
|--------------------------------------------------|------------------|-----------------------------|-----------------|
| Age (Mean ± SD)                                  | 62.5 ± 8.2       | 63.1 ± 7.9                  | 62.8 ± 8.5      |
| Gender<br>(Male/Female)                          | 54/46            | 58/42                       | 55/45           |
| ECOG Performance<br>Status (0-1/2)               | 82/18            | 80/20                       | 81/19           |
| Tumor Histology<br>(Adenocarcinoma/Squ<br>amous) | 71/29            | 68/32                       | 70/30           |

Table 2: Efficacy Outcomes

| Endpoint                                                | OmniCure | Standard of<br>Care | Placebo | p-value |
|---------------------------------------------------------|----------|---------------------|---------|---------|
| Overall Survival<br>(OS) - Median<br>(Months)           | 24.5     | 18.2                | 10.1    | <0.001  |
| Progression-Free<br>Survival (PFS) -<br>Median (Months) | 11.8     | 8.5                 | 4.2     | <0.001  |
| Objective<br>Response Rate<br>(ORR)                     | 65%      | 45%                 | 10%     | <0.001  |
| Disease Control<br>Rate (DCR)                           | 88%      | 72%                 | 35%     | <0.001  |

Table 3: Safety Profile - Incidence of Adverse Events (Grade ≥3)



| Adverse Event | OmniCure (n=100) | Standard of Care<br>(n=100) | Placebo (n=100) |
|---------------|------------------|-----------------------------|-----------------|
| Neutropenia   | 15%              | 25%                         | 1%              |
| Diarrhea      | 12%              | 8%                          | 2%              |
| Rash          | 10%              | 5%                          | 0%              |
| Fatigue       | 8%               | 12%                         | 5%              |

# Experimental Protocols Study Design and Patient Population

This was a randomized, double-blind, placebo-controlled Phase III clinical trial. A total of 300 adult patients with histologically confirmed advanced or metastatic NSCLC, who had progressed after at least one prior line of systemic therapy, were enrolled. Patients were randomized in a 1:1:1 ratio to receive OmniCure, a standard-of-care chemotherapy agent, or a placebo.

### **Treatment Administration**

- OmniCure Group: Received 150 mg of OmniCure orally, once daily.
- Standard of Care Group: Received intravenous administration of the standard chemotherapy agent every three weeks.
- Placebo Group: Received a matching placebo orally, once daily.

Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

### **Efficacy and Safety Assessments**

Tumor assessments were performed using CT or MRI scans at baseline and every six weeks thereafter. Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.



### **Statistical Analysis**

The primary endpoints were Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints included Objective Response Rate (ORR) and Disease Control Rate (DCR). Efficacy analyses were performed on the intent-to-treat (ITT) population. Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared using the log-rank test.[1] ORR and DCR were compared using the Chi-squared test.[1] A p-value of less than 0.05 was considered statistically significant.

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: OmniCure's mechanism of action in the EGFR signaling pathway.

### **Experimental Workflow**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. globalpharmatek.com [globalpharmatek.com]
- To cite this document: BenchChem. [Statistical Analysis of OmniCure Treatment Effects in Non-Small Cell Lung Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211513#statistical-analysis-of-compound-name-treatment-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com